[5-({[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL PHENYL ETHER
Description
[5-({[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL PHENYL ETHER is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-25-19(10-26-16-5-3-2-4-6-16)23-24-21(25)30-12-15-11-29-20(22-15)14-7-8-17-18(9-14)28-13-27-17/h2-9,11H,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQMJSIRZMKEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-({[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL PHENYL ETHER typically involves multi-step organic reactions. The process may start with the preparation of the 1,3-benzodioxole and 1,3-thiazole intermediates, followed by their coupling through a thioether linkage. The final steps often involve the formation of the triazole ring and the attachment of the phenyl ether moiety under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions could target the nitro groups if present in any intermediates.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound might be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, leading to the development of new therapeutic agents.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [5-({[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL PHENYL ETHER would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound might exert its effects through binding to these targets, altering their activity, and modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL PHENYL ETHER
- [5-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL PHENYL ETHER
- [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL SULFANYL
Uniqueness
The uniqueness of [5-({[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL PHENYL ETHER lies in its combination of multiple functional groups and aromatic systems, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
